3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
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Description
3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C16H17N5O2S2 and its molecular weight is 375.47. The purity is usually 95%.
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Biological Activity
3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of thiazole and triazine derivatives, which are known for their diverse biological properties, including anticancer and antimicrobial activities.
The molecular formula of this compound is C19H20N4O3S, with a molecular weight of approximately 372.45 g/mol. The structural components suggest potential interactions with various biological targets, particularly proteins involved in cellular processes.
Property | Value |
---|---|
Molecular Formula | C19H20N4O3S |
Molecular Weight | 372.45 g/mol |
CAS Number | 2034415-07-9 |
InChI Key | BXXSCTWEJWVSLZ-UHFFFAOYSA-N |
Target Interaction
The primary target for this compound is cereblon , a protein that plays a crucial role in the ubiquitin-proteasome system. This interaction suggests that the compound may influence protein degradation pathways, leading to alterations in cellular functions such as signal transduction and gene expression.
Mode of Action
The compound forms a complex with cereblon through its amine group, facilitating rapid conjugation with carboxyl linkers. This characteristic allows it to act as a building block for developing protein degrader libraries, which can be utilized in targeted therapeutic strategies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds within the same class. For instance:
- Compound E was shown to exhibit cytotoxicity against various cancer cell lines with IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cells respectively .
This suggests that this compound may also possess similar anticancer properties.
Antimicrobial Activity
Compounds related to this structure have demonstrated significant antimicrobial effects. For example:
- A series of triazole derivatives showed promising activity against multiple Candida species with MIC values as low as 6.25 μg/mL .
Case Studies
Case Study 1: Anticancer Screening
In a study evaluating the cytotoxic effects of various thiazole derivatives on human cancer cell lines:
- The compound exhibited notable activity against the MCF-7 breast cancer cell line with an IC50 value comparable to established chemotherapeutics .
Case Study 2: Protein Degradation Pathways
Research into cereblon-targeting compounds has revealed their potential in modulating protein levels within cancer cells:
Properties
IUPAC Name |
3-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S2/c1-9-13(25-10(2)17-9)15(22)20-6-3-11(4-7-20)21-16(23)14-12(18-19-21)5-8-24-14/h5,8,11H,3-4,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYIFIASQSFJCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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